molecular formula C17H24N2O B4000600 1-[4-(3-isopropyl-5-methylphenoxy)butyl]-1H-imidazole

1-[4-(3-isopropyl-5-methylphenoxy)butyl]-1H-imidazole

Cat. No.: B4000600
M. Wt: 272.4 g/mol
InChI Key: HMZQYADPHNJSBC-UHFFFAOYSA-N
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Description

1-[4-(3-isopropyl-5-methylphenoxy)butyl]-1H-imidazole is a useful research compound. Its molecular formula is C17H24N2O and its molecular weight is 272.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.188863393 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic and Binding Properties

A phenol–imidazole pro-ligand has been designed and characterized, undergoing reversible one-electron oxidation to generate a corresponding radical cation with phenoxyl radical character. This ligand, when complexed to copper(II) and zinc(II), undergoes reversible, ligand-based, one-electron oxidations. Such properties suggest applications in catalysis and as models for studying redox processes in biological systems (Bénisvy et al., 2003).

Host for Anions

Imidazole-containing bisphenols have shown versatility as hosts for anions, characterized by their ability to form structured networks through hydrogen bonding and electrostatic interactions. This suggests potential applications in the design of materials for ion recognition and separation (Nath & Baruah, 2012).

CO2 Capture

An imidazole-based ionic liquid has demonstrated the capability to react reversibly with CO2, suggesting applications in carbon capture technologies. Such ionic liquids can sequester CO2 efficiently, offering an alternative to traditional amine-based sequestrants (Bates et al., 2002).

Corrosion Inhibition

Imidazole derivatives have been evaluated for their corrosion inhibition efficiency on mild steel in acidic solutions, with certain derivatives showing significant protection. This indicates potential applications in corrosion prevention for industrial metals (Prashanth et al., 2021).

Properties

IUPAC Name

1-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-14(2)16-10-15(3)11-17(12-16)20-9-5-4-7-19-8-6-18-13-19/h6,8,10-14H,4-5,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZQYADPHNJSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCN2C=CN=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.